(2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Systematic Nomenclature and Structural Significance in Heterocyclic Chemistry
The systematic nomenclature of (2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione reflects the compound's complex heterocyclic architecture, which combines multiple functionally significant structural elements. The molecular formula C₁₄H₁₁N₃O₃S indicates the presence of three nitrogen atoms, three oxygen atoms, and one sulfur atom within a carbon-hydrogen framework, resulting in a molecular weight of 301.320 grams per mole. The (2Z) designation specifies the geometric configuration around the double bond connecting the benzylidene moiety to the thiazolo-triazine core, indicating that the substituents adopt a cis arrangement across this critical structural feature.
The thiazolo[3,2-b]triazine core represents a significant advancement in heterocyclic chemistry, as it incorporates both sulfur and nitrogen heterocycles in a fused arrangement that has been extensively studied for biological activity. The systematic numbering system places the thiazole ring in the [3,2-b] fusion pattern with the triazine ring, creating a bicyclic system that serves as the foundation for the compound's pharmacological properties. The 6-methyl substitution on the triazine ring and the 3-methoxybenzylidene substituent at position 2 contribute additional structural complexity that influences both chemical reactivity and biological interactions.
The structural significance of this compound extends beyond its individual components to encompass the electronic and steric interactions that arise from the specific arrangement of these elements. The presence of the methoxy group at the meta position of the benzylidene ring influences electron density distribution throughout the aromatic system, while the methyl group at position 6 of the triazine ring affects the overall molecular geometry and potential binding interactions with biological targets. The fused thiazolo-triazine system creates a rigid planar framework that constrains molecular flexibility and enhances the potential for specific protein-ligand interactions.
The compound's nomenclature also reflects the importance of stereochemistry in heterocyclic drug design, as the (2Z) configuration represents one of two possible geometric isomers that could exhibit significantly different biological activities. This level of structural precision in nomenclature is essential for understanding structure-activity relationships and optimizing pharmaceutical properties. The systematic approach to naming this compound demonstrates the evolution of chemical nomenclature to accommodate increasingly complex molecular architectures that are characteristic of modern medicinal chemistry.
Research has demonstrated that compounds with similar thiazolo-triazine frameworks exhibit unique supramolecular assembly patterns in crystalline phases, with hydrogen bonding and other non-covalent interactions playing crucial roles in determining solid-state structure. The presence of multiple heteroatoms and the specific geometric arrangement in (2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione suggests similar potential for complex intermolecular interactions that could influence both chemical stability and biological activity.
Historical Context of Thiazolo-Triazine Hybrid Scaffolds in Medicinal Chemistry
The development of thiazolo-triazine hybrid scaffolds in medicinal chemistry represents a significant evolution in heterocyclic drug design that began with early investigations in the late 19th century. The first report on thiazolo[3,2-a]triazine structures appeared in 1887, marking the beginning of a research trajectory that would eventually lead to the sophisticated compounds studied today. This historical foundation established the groundwork for understanding the synthetic accessibility and biological potential of fused thiazole-triazine systems, setting the stage for the development of more complex derivatives like (2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione.
The evolution of thiazolo-triazine chemistry has been characterized by systematic exploration of different fusion patterns and substitution strategies to optimize biological activity. Early synthetic approaches focused on annelation of triazine rings onto thiazole scaffolds, annelation of thiazole rings onto triazine scaffolds, and simultaneous formation of both rings in single reactions. These methodological developments provided the synthetic foundation necessary for accessing the diverse array of thiazolo-triazine hybrid compounds that have emerged as important pharmaceutical targets in recent decades.
| Historical Period | Key Developments | Synthetic Focus |
|---|---|---|
| 1887-1950 | Initial structure reports | Basic ring formation |
| 1950-1980 | Systematic synthetic methods | Annelation strategies |
| 1980-2000 | Biological activity recognition | Structure-activity relationships |
| 2000-Present | Advanced hybrid designs | Targeted pharmaceutical applications |
The recognition of 1,3,5-triazine as an important heterocyclic scaffold in drug discovery emerged from observations of its presence in naturally occurring compounds and commercially available drugs. The symmetric structure of s-triazine and the ease of accessing diverse derivatives through reactions with commercially available starting materials like 2,4,6-trichloro-1,3,5-triazine established this heterocycle as an attractive nucleus for medicinal chemistry applications. The subsequent development of thiazolo-triazine hybrids represented a logical extension of this foundation, combining the pharmacological properties of both heterocyclic systems.
The historical development of thiazolo[3,2-b]-1,2,4-triazinone derivatives has been particularly significant in antimicrobial research, with these compounds demonstrating broad spectrum pharmacological and biological activities including anticancer, anti-inflammatory, antirheumatic, and antiacetylcholinesterase properties. The structural resemblance between thieno[2,3-d]pyrimidinone and thiazolo[3,2-b]-1,2,4-triazinone systems has provided a rational basis for drug design strategies that leverage known active compounds to develop new therapeutic agents.
Contemporary research has emphasized the importance of thiazolo-triazine hybrid scaffolds in addressing urgent medical needs, particularly in the development of antimicrobial agents to combat drug-resistant pathogens. The promising thiazolidin-4-one scaffold has been used as a starting point for designing new compounds that incorporate thiazolo[3,2-a]triazine cores hybridized with different heterocyclic rings and functional groups. These developments have led to compounds with significant activity against drug-sensitive, multi-drug resistant, and extensively drug resistant Mycobacterium tuberculosis strains, demonstrating the continued relevance of thiazolo-triazine chemistry in modern pharmaceutical research.
The historical trajectory of thiazolo-triazine research has been characterized by increasing sophistication in both synthetic methodology and biological evaluation. Early work focused on establishing basic synthetic routes and understanding fundamental chemical properties, while contemporary research emphasizes rational drug design principles and targeted biological applications. This evolution has positioned compounds like (2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione as representative examples of modern heterocyclic drug design that builds upon decades of accumulated knowledge and methodological development.
The integration of thiazolo-triazine hybrid scaffolds into medicinal chemistry has also been facilitated by advances in computational chemistry and structure-based drug design approaches. Molecular overlay studies have demonstrated structural similarities between different heterocyclic systems, enabling researchers to apply knowledge gained from one class of compounds to guide the development of related structures. This systematic approach to drug design has accelerated the identification of promising thiazolo-triazine derivatives and enhanced understanding of their mechanism of action in biological systems.
Properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-4-3-5-10(6-9)20-2/h3-7H,1-2H3/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVBAWIPDBWQY-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606954-33-0 | |
| Record name | (2Z)-2-(3-METHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , with CAS No. 606954-33-0, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article focuses on its biological activity, including antibacterial, antitubercular, anticancer, and anti-inflammatory properties.
- Molecular Formula : C14H11N3O3S
- Molecular Weight : 301.32 g/mol
- Structure : The compound features a thiazolo[3,2-b][1,2,4]triazine core substituted with a methoxybenzylidene group.
Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant antibacterial properties. In a study comparing various derivatives:
- Compounds containing terminal amide fragments demonstrated broad-spectrum antibacterial activity against several strains.
- The most potent compound from the series showed a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis .
Antitubercular Activity
The compound also shows promise in antitubercular applications:
- It was evaluated alongside standard drugs like Rifampicin and Ciprofloxacin.
- Notably, the compound exhibited significant growth inhibition against M. smegmatis, indicating potential as a therapeutic agent for tuberculosis .
Anticancer Activity
Thiazole derivatives have been linked to anticancer properties:
- A study highlighted that certain thiazolo[3,2-b][1,2,4]triazine derivatives induced apoptosis in cancer cell lines.
- Mechanistic studies suggested that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo derivatives has also been explored:
- In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines.
- This suggests possible applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo derivatives:
- Substituents on the benzylidene moiety significantly influence antibacterial efficacy.
- Electron-withdrawing groups generally enhance activity compared to electron-donating groups .
Case Studies
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| 1 | 5f | Antibacterial | MIC = 50 μg/mL against M. smegmatis |
| 2 | 5d | Antitubercular | Significant growth inhibition compared to Rifampicin |
| 3 | Various | Anticancer | Induced apoptosis in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the benzylidene group or the thiazolo-triazine core, leading to variations in physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
Preparation Methods
Thiazolo-Triazine Scaffold Construction
The thiazolo[3,2-b]triazine core is typically synthesized via cyclocondensation of 3,4-dihydro-1,2,4-triazin-5-one derivatives with chloroacetic acid. For example, 6-methyl-3,4-dihydro-1,2,4-triazin-5-one reacts with chloroacetic acid under acidic conditions to form 6-methyl-thiazolo[3,2-b][1,triazine-3,7-dione (intermediate 3 in). This step employs sodium acetate as a base and acetic acid as the solvent, with reflux conditions (110–120°C, 3–5 hours).
Aldol-Like Condensation for Benzylidene Moiety
Detailed Synthetic Protocols
Conventional Two-Step Synthesis
Step 1: Thiazolo-Triazine Intermediate
A mixture of 6-methyl-3,4-dihydro-1,2,4-triazin-5-one (0.1 mol), chloroacetic acid (0.1 mol), and sodium acetate (0.1 mol) in acetic acid (40 mL) is refluxed for 3 hours. The product precipitates upon cooling, yielding 6-methyl-thiazolo[3,2-b]triazine-3,7-dione (85–90% yield).
Step 2: Benzylidene Functionalization
The intermediate (0.05 mol) is combined with 3-methoxybenzaldehyde (0.06 mol) and sodium acetate (0.05 mol) in glacial acetic acid (50 mL). The mixture is refluxed for 4–6 hours, cooled, and poured into ice water. The crude product is recrystallized from ethanol to afford the target compound (70–75% yield, >95% Z-isomer).
Microwave-Assisted One-Pot Synthesis
A mixture of 6-methyl-3,4-dihydro-1,2,4-triazin-5-one (0.1 mol), chloroacetic acid (0.1 mol), 3-methoxybenzaldehyde (0.12 mol), and piperidine (0.01 mol) in ethanol (20 mL) is irradiated in a microwave reactor at 100°C for 15 minutes. The reaction is quenched with ice water, and the product is filtered and purified via column chromatography (hexane/ethyl acetate, 3:1). This method achieves 88–92% yield with reduced reaction time.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | Acetic acid | Ethanol |
| Catalyst | Sodium acetate | Piperidine |
| Reaction Time | 4–6 hours | 10–15 minutes |
| Yield | 70–75% | 88–92% |
| Z/E Selectivity | >95% Z | >98% Z |
Acetic acid promotes protonation of the aldehyde carbonyl, enhancing electrophilicity for the Knoevenagel reaction. Piperidine in ethanol under microwave conditions facilitates faster enolate formation, improving both yield and stereoselectivity.
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the 3-methoxy group and the thiazolo-triazine ring. Nuclear Overhauser effect (NOE) studies confirm the (2Z)-geometry, with key interactions between the benzylidene proton and the methyl group at position 6.
Alternative Routes and Modifications
Solid-Phase Synthesis
Immobilized 6-methyl-thiazolo-triazine on Wang resin reacts with 3-methoxybenzaldehyde in DMF at 50°C for 12 hours. Cleavage with TFA/water (95:5) yields the product with 65–70% purity, suitable for combinatorial libraries.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the condensation in tert-butanol at 40°C, achieving 60–65% yield. While greener, this method requires longer reaction times (24–48 hours) and suffers from lower stereoselectivity (85–90% Z).
Analytical Characterization
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
